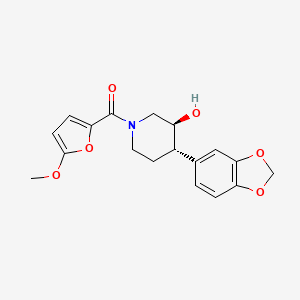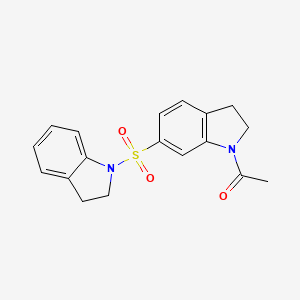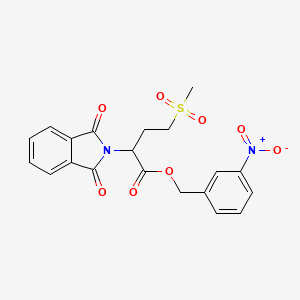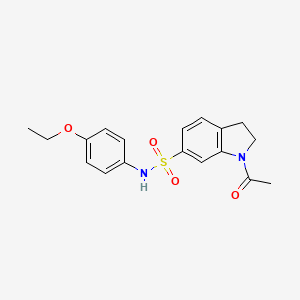![molecular formula C24H30F3NO4 B4059891 [4-[3-(trifluoromethyl)benzyl]-1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4059891.png)
[4-[3-(trifluoromethyl)benzyl]-1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]methanol
Overview
Description
[4-[3-(trifluoromethyl)benzyl]-1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]methanol, also known as JNJ-7925476, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Photocatalytic Oxidation Applications
The study of photocatalytic oxidation of benzyl alcohol derivatives, including those with trifluoromethyl groups, reveals the application of titanium dioxide under O2 atmosphere for converting alcohols into corresponding aldehydes. This reaction proceeds with high conversion and selectivity, indicating the potential for specific compound modifications and transformations using photocatalysis (Higashimoto et al., 2009).
Methanol as a Reactant
Research on the production of methanol from aromatic acids by Pseudomonas putida showcases the bioconversion process where methanol is a key product. This involves the oxidation of trimethoxybenzoic acid and other related compounds, highlighting the microbial pathways for transforming complex organic compounds into simpler, valuable chemicals (Donnelly & Dagley, 1980).
Catalytic and Synthetic Applications
Studies on the catalytic synthesis of complex organic frameworks, such as the Huisgen 1,3-dipolar cycloaddition catalyzed by Cu(I) complexes, demonstrate the utility of benzyl and triazolyl groups in facilitating chemical transformations. Such research underscores the importance of specific functional groups in developing new synthetic methods for organic chemistry (Ozcubukcu et al., 2009).
Chemical Conversion and Oxidation
The cooperative electrocatalytic oxidation of alcohols, utilizing electron-proton-transfer mediators, shows a novel approach to efficiently oxidize alcohols including benzyl alcohol derivatives. This indicates potential applications in energy conversion, biomass utilization, and fine-chemical synthesis, where specific functional groups play a crucial role in the catalytic process (Badalyan & Stahl, 2016).
properties
IUPAC Name |
[4-[[3-(trifluoromethyl)phenyl]methyl]-1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F3NO4/c1-30-20-13-22(32-3)21(31-2)12-18(20)15-28-9-7-23(16-29,8-10-28)14-17-5-4-6-19(11-17)24(25,26)27/h4-6,11-13,29H,7-10,14-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASUUFWBXBFJLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCC(CC2)(CC3=CC(=CC=C3)C(F)(F)F)CO)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-cyclohexyl-N-[3-(3-pyridinyloxy)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4059815.png)
![3,5-dimethyl-N-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B4059817.png)
![diphenylmethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B4059820.png)



![4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-nitrobenzamide](/img/structure/B4059857.png)

![3-{2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}-1,7-dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4059882.png)


![3-{[(4-ethoxyphenyl)amino]sulfonyl}-4-fluorobenzoic acid](/img/structure/B4059913.png)

![2-[(4-chlorobenzyl)thio]-4-(5-chloro-2,3-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B4059921.png)